molecular formula C23H18N2O5S B2542837 N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892738-00-0

N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2542837
CAS RN: 892738-00-0
M. Wt: 434.47
InChI Key: TYBMXCRCNQAABV-UHFFFAOYSA-N
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Description

N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds are known for their pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly associated with various biological activities.

Synthesis Analysis

The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been investigated using DFT methods to understand the acid/base behavior and possible reaction paths . Additionally, the synthesis of 3-hydroxyquinolin-2-ones, which are structurally related to the compound of interest, has been achieved from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, providing insights into the reaction mechanisms and conditions that favor the formation of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction . These techniques are crucial for determining the precise molecular configuration and understanding the intramolecular interactions that may influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of 4-oxoquinoline derivatives has been explored in the context of their use as reagents for analytical test reactions for nitrite and nitrate anions. The synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines through azo coupling reactions is an example of the chemical transformations these compounds can undergo . Moreover, the structure-cytotoxic activity relationship study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides highlights the importance of substituent type and position in determining the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The bathochromic shift observed in the UV spectrum of certain isomers, attributed to strong intramolecular hydrogen bonding, is an example of how structural features can affect the optical properties of these compounds . The cytotoxic activity screening of various derivatives further emphasizes the role of molecular structure in determining the pharmacological properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

Study on the Regioselectivity of the N-ethylation Reaction :This study investigated the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting its importance in medicinal chemistry due to its association with antibacterial and antiviral activities. DFT methods were employed to explore the acid/base behavior and reaction paths, underscoring the compound's synthetic and biological versatility (Batalha et al., 2019).

Chemical Reactions and Biological Activities

Antiallergic Activity of Tetracyclic Derivatives :Research into the antiallergic activity of quinoline derivatives has shown that specific structural modifications, such as the incorporation of benzoyl and phenylsulfonyl substituents, can enhance their pharmacological efficacy. This study emphasizes the potential of structural optimization in developing effective antiallergic agents (Erickson et al., 1978).

Visible Light-promoted Synthesis :Another study explored the synthesis of heterocyclic derivatives under visible light, utilizing sulfonyl chlorides and showcasing innovative approaches to chemical synthesis that could be applied to the development of new pharmaceuticals (Liu et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMXCRCNQAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

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